molecular formula C26H22N4O5 B2367350 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1207035-43-5

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2367350
CAS No.: 1207035-43-5
M. Wt: 470.485
InChI Key: LVOKWTMVRCZBHV-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS: 1207035-43-5) is a heterocyclic compound featuring a phthalazinone core substituted with a 3-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further linked to a 3,4,5-trimethoxyphenyl group, a structural motif commonly associated with antitumor activity in combretastatin analogs .

Properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-15-8-7-9-17(12-15)30-26(31)19-11-6-5-10-18(19)22(28-30)25-27-24(29-35-25)16-13-20(32-2)23(34-4)21(14-16)33-3/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOKWTMVRCZBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of phthalazinone derivatives, characterized by a phthalazin ring fused with an oxadiazole moiety. The presence of multiple methoxy groups and a methylphenyl substituent enhances its lipophilicity and may influence its biological interactions.

1. Cytotoxicity

Research indicates that derivatives of phthalazinones exhibit significant cytotoxic activity against various cancer cell lines. In particular, studies have shown that compounds similar to 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can induce apoptosis in cancer cells such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Apoptosis induction
Compound BHeLa34Caspase activation
Compound CMCF-759Cell cycle arrest

These compounds were noted for their ability to induce caspase activity and lead to morphological changes indicative of apoptosis (shrinkage and detachment from the substrate) .

2. Antimicrobial Activity

Phthalazinone derivatives have also been evaluated for their antimicrobial properties. The synthesized derivatives demonstrated varying degrees of activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of Phthalazinone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20
Compound FC. albicans18

The results suggest that structural modifications significantly influence the antimicrobial efficacy of these compounds .

The mechanisms through which 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exerts its biological effects include:

  • Induction of Apoptosis: The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It has been observed that treatment with certain derivatives results in an accumulation of cells in the sub-G1 phase, indicating apoptosis .

Case Studies

A notable study involved the synthesis and testing of several phthalazinone derivatives where one specific derivative exhibited an IC50 value lower than 50 μM across multiple cancer cell lines. This study highlighted the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₆H₂₂N₄O₅
  • Molecular Weight : 470.485 g/mol
  • Hydrogen Bond Acceptors : 8
  • logP : Estimated ~5.0 (based on structural analogs) .
Structural and Physicochemical Comparison

Below is a comparative analysis of the target compound with structurally analogous derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP Key Features
Target Compound C₂₆H₂₂N₄O₅ 470.485 3-Methylphenyl; 3,4,5-Trimethoxyphenyl ~5.0 Balanced lipophilicity; potential antitumor activity via tubulin inhibition.
2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C₂₇H₂₄N₄O₅ 484.51 3,4-Dimethylphenyl; 3,4,5-Trimethoxyphenyl 5.293 Increased methyl substitution enhances logP; reduced solubility.
4-[3-(4-Isopropoxy-3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₇H₂₄N₄O₄ 484.50 Phenyl; 4-Isopropoxy-3-Methoxyphenyl ~5.5 Isopropoxy group improves metabolic stability; moderate cytotoxicity.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₂H₁₅BrN₄O₂ 445.27 Phenyl; 3-Bromophenyl ~4.8 Bromine substituent enhances halogen bonding; lower molecular weight.

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